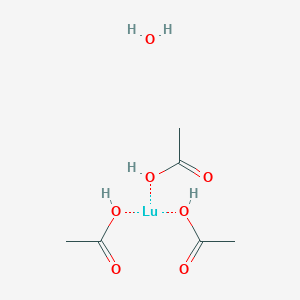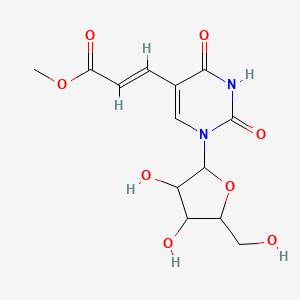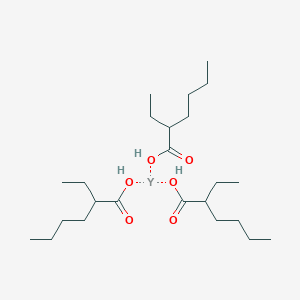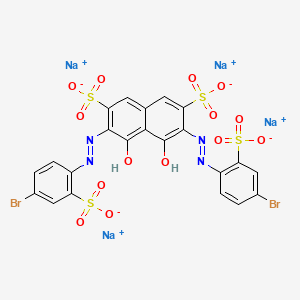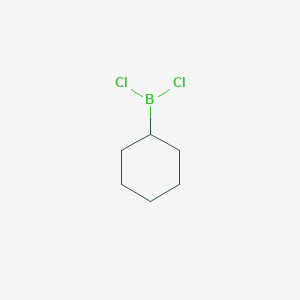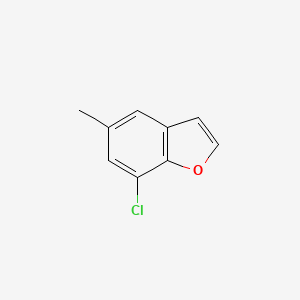
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate typically involves the following steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The pyridazinone core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridazinone derivative.
Applications De Recherche Scientifique
1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being targeted.
Material Properties: In material science, the compound’s electronic structure and reactivity can influence the properties of the materials it is incorporated into, such as conductivity or luminescence.
Comparaison Avec Des Composés Similaires
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl acetate
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl bromide
- 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl iodide
Comparison: Compared to these similar compounds, 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group enhances the compound’s reactivity, making it a more versatile intermediate in synthetic chemistry. Additionally, the trifluoromethanesulfonate group can impart unique electronic properties, making the compound valuable in material science applications.
Propriétés
Numéro CAS |
856250-49-2 |
|---|---|
Formule moléculaire |
C12H8ClF3N2O4S |
Poids moléculaire |
368.72 g/mol |
Nom IUPAC |
(1-benzyl-5-chloro-6-oxopyridazin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8ClF3N2O4S/c13-10-9(22-23(20,21)12(14,15)16)6-17-18(11(10)19)7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clé InChI |
BBNGMNONHFCMHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)OS(=O)(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)


